

Aspidostomide D: A Technical Overview of its Chemical Profile and Biological Significance

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Aspidostomide D*

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This whitepaper provides a comprehensive technical guide to the chemical structure, properties, and biological context of **Aspidostomide D**, a bromopyrrole alkaloid. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Aspidostomide D belongs to a family of brominated alkaloids, the aspidostomides, which were first isolated from the Patagonian bryozoan *Aspidostoma giganteum*.^{[1][2][3]} These marine invertebrates have proven to be a source of novel and structurally diverse secondary metabolites.^[3] The aspidostomides, including **Aspidostomide D**, are characterized by a bromopyrrole carboxylic acid motif linked to either a dibromotyrosine or a bromotryptophan-derived moiety.^{[1][2][3]}

Core Chemical Structure and Properties

Aspidostomide D is a complex heterocyclic molecule. Its structure is defined by a pyrroloketopiperazine-type lactam formed from a bromotryptophan derivative and a bromopyrrole carboxylic acid.^{[1][3]}

Below is a visualization of the chemical structure of **Aspidostomide D**.

Caption: Chemical Structure of **Aspidostomide D**

Physicochemical Data

Quantitative data for **Aspidostomide D** and its related isolated compounds are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Aspidostomide D	C ₁₅ H ₈ Br ₅ N ₃ O ₂	657.77
Aspidostomide A	C ₁₃ H ₁₀ Br ₄ N ₂ O ₃	593.85
Aspidostomide B	C ₁₃ H ₁₀ Br ₄ N ₂ O ₃	593.85
Aspidostomide C	C ₁₃ H ₁₁ Br ₃ N ₂ O ₃	514.95
Aspidostomide E	C ₁₆ H ₁₀ Br ₅ N ₃ O ₂	671.79
Aspidostomide F	C ₁₅ H ₆ Br ₅ N ₃ O	643.75
Aspidostomide G	C ₁₅ H ₇ Br ₄ N ₃ O	576.85
Aspidostomide H	C ₁₅ H ₈ Br ₃ N ₃ O	497.95
Aspidazide A	C ₃₀ H ₁₇ Br ₈ N ₆ O ₃	1236.54

Spectroscopic Data

The structural elucidation of **Aspidostomide D** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data for Aspidostomide D

The following table summarizes the proton (¹H) and carbon (¹³C) NMR chemical shifts for **Aspidostomide D**, as reported in the literature.

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
2	124.7	-
3	108.9	-
3a	127.9	-
4	122.0	7.23 (d, 8.6)
5	114.2	6.91 (br s)
6	125.1	7.12 (dd, 8.6, 1.6)
7	115.8	-
7a	134.9	-
1'	-	-
2'	100.2	-
3'	113.2	6.96 (s)
4'	116.5	-
5'	111.8	-
1''	160.2	-
3''	69.8	5.22 (br s)
4''	55.4	5.68 (br s)
6''	165.4	-
NH-1	-	11.45 (br s)
NH-2''	-	8.18 (br s)

Experimental Protocols

Isolation of Aspidostomide D

The following workflow outlines the general procedure for the isolation of aspidostomides from *Aspidostoma giganteum*.

Caption: General Isolation Workflow for Aspidostomides

Detailed Methodology:

- **Collection and Extraction:** Specimens of *Aspidostoma giganteum* were collected and subsequently extracted with a mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH). [3]
- **Solvent Partitioning:** The resulting crude extract was subjected to solvent-solvent partitioning using n-hexane, CH_2Cl_2 , and n-butanol (n-BuOH) to separate compounds based on polarity. [3]
- **Chromatographic Separation:** The CH_2Cl_2 fraction, containing the aspidostomides, was further purified using reversed-phase High-Performance Liquid Chromatography (HPLC) with a water (H_2O) and acetonitrile (MeCN) gradient to yield the pure compounds, including **Aspidostomide D**. [3]

Biological Activity

While comprehensive biological activity data for **Aspidostomide D** is not extensively detailed in the initial reports, related compounds from the same study have shown biological potential. Aspidostomide E, the O-methyl derivative of **Aspidostomide D**, exhibited moderate activity against the 786-O renal carcinoma cell line. [1][2][3] This suggests that the aspidostomide scaffold may be a promising starting point for the development of new therapeutic agents. Further investigation into the biological activities of **Aspidostomide D** and its analogs is warranted.

The relationship and potential for further investigation are illustrated in the following diagram.

Caption: Biological Context of **Aspidostomide D**

Conclusion

Aspidostomide D represents a structurally intriguing member of the bromopyrrole alkaloid family. Its complete chemical characterization provides a foundation for future synthetic efforts and more in-depth biological evaluation. The observed activity of a closely related analog highlights the potential of this class of marine natural products as a source for new drug leads.

Further research is necessary to fully elucidate the pharmacological profile of **Aspidostomide D** and to explore the structure-activity relationships within the aspidostomide family.

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References

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- To cite this document: BenchChem. [Aspidostomide D: A Technical Overview of its Chemical Profile and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1474375#aspidostomide-d-chemical-structure]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com